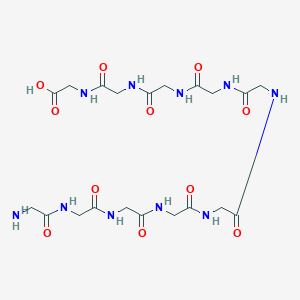

Decaglycine

Description

Properties

CAS No. |

76960-32-2 |

|---|---|

Molecular Formula |

C20H32N10O11 |

Molecular Weight |

588.5 g/mol |

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C20H32N10O11/c21-1-11(31)22-2-12(32)23-3-13(33)24-4-14(34)25-5-15(35)26-6-16(36)27-7-17(37)28-8-18(38)29-9-19(39)30-10-20(40)41/h1-10,21H2,(H,22,31)(H,23,32)(H,24,33)(H,25,34)(H,26,35)(H,27,36)(H,28,37)(H,29,38)(H,30,39)(H,40,41) |

InChI Key |

QWTLUPDHBKBULE-UHFFFAOYSA-N |

SMILES |

C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N |

Canonical SMILES |

C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

GGGGGGGGGG |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(Gly)10 decaglycine Gly-Gly-Gly-Gly-Gly-Gly-Gly-Gly-Gly-Gly glycyl-glycyl-glycyl-glycyl-glycyl-glycyl-glycyl-glycyl-glycyl-glycine |

Origin of Product |

United States |

Conformational Landscape and Dynamical Analysis of Decaglycine

Equilibrium Conformational Studies of Decaglycine

Equilibrium conformational studies aim to determine the relative stabilities of different this compound conformations under specific conditions. These studies often involve computational methods to explore the potential energy surface and identify low-energy states.

Investigation of Alpha-Helical and Extended/Unfolded Conformations

This compound, like other polypeptides, can exist in various conformations, including ordered structures like alpha-helices and disordered or extended/unfolded states. Studies have investigated the relative stability of these forms in this compound. When free neutral end groups are present, non-alpha-helical conformations have been found to have significantly lower potential energies compared to fully alpha-helical ones nih.gov. However, the alpha-helical conformation can become the one with the lowest energy when the N- and C-termini are blocked by acetyl and methyl amide groups, respectively, due to the possibility of forming additional alpha-helical hydrogen bonds nih.gov.

Computational studies have examined the solvation free energy of this compound in different conformations, including helical and extended forms, in various solvents like water and aqueous guanidinium (B1211019) chloride (GdmCl) osti.govaip.orgnih.govresearchgate.net. These studies utilize approaches such as the quasichemical organization of the potential distribution theorem to analyze contributions to solvation free energy, including repulsive (solvophobic/cavity) and attractive (solvophilic) components osti.govaip.orgnih.govresearchgate.net.

Data from computational studies can illustrate the free energy differences between alpha-helical and extended conformations of this compound under various conditions. For instance, early work suggested that the alpha-helix of this compound is lower in free energy by 0.4 kcal/mole per residue compared to a hairpin conformation uw.edu.pl. The entropy of the helix was found to be larger due to the rotation of terminal single bonds, while the energy was lower uw.edu.pl.

Addressing the Multiple-Minima Problem in this compound Conformational Analysis

The conformational analysis of polypeptides like this compound is complicated by the "multiple-minima problem." This refers to the existence of a vast number of local energy minima on the potential energy surface, making it challenging to find the global minimum and fully characterize the conformational space researchgate.netdntb.gov.uacalcus.cloudnih.gov. Efficient conformational sampling methods are required to overcome this challenge and explore the diverse three-dimensional arrangements a molecule can adopt calcus.clouducsb.edubiorxiv.org.

Methods such as the Electrostatically Driven Monte Carlo (EDMC) method have been applied to the conformational analysis of this compound to address the multiple-minima problem nih.govresearchgate.netnih.gov. This method incorporates electrostatic predictions and a random sampling technique to locate low-energy conformations and includes mechanisms to escape from metastable local energy minima nih.gov. The EDMC method has been shown to be computationally surmountable for polypeptides up to 20 amino acid residues on existing computers researchgate.net.

The multiple-minima problem highlights the need for sophisticated computational techniques that can effectively sample conformational space and identify significant low-energy states calcus.cloud.

Factors Governing this compound Conformation and Stability

The conformation and stability of this compound are influenced by a combination of intrinsic molecular properties and interactions with the surrounding environment.

Influence of Terminal Group Modifications (e.g., Acetyl and Methyl Amide Blocked End Groups)

Modifications to the terminal groups of this compound, such as blocking the N-terminus with an acetyl group and the C-terminus with a methyl amide group, can significantly impact its conformational preferences. When free neutral end groups are present, non-alpha-helical conformations tend to have lower potential energies nih.gov. However, blocking the termini with acetyl and methyl amide groups can favor the alpha-helical conformation by reducing the number of unsatisfied hydrogen-bond donors and acceptors at the helix termini, allowing for the formation of additional stabilizing hydrogen bonds nih.gov. This demonstrates how end group modifications can influence the balance of forces governing helix formation and stability.

Role of Intra- and Intermolecular Electrostatic Interactions

Intermolecular electrostatic interactions, particularly with the solvent, are also critical. The solvation free energy of polar backbone atoms is strongly dependent on the backbone conformation, the shape of side-chains (though glycine (B1666218) has none), and exposure to the solvent nih.gov. Solvent screening of backbone electrostatic interactions is considered a dominant factor in determining amino acid conformational preferences nih.gov.

Studies using methods like the Electrostatically Driven Monte Carlo (EDMC) method underscore the importance of electrostatic interactions in driving the molecule towards low-energy conformations nih.govnih.gov.

Solvent Environment Effects on this compound Conformational Preferences (e.g., Water Solvent Cavity)

The solvent environment has a profound impact on the conformational preferences of this compound. Water, being a polar and protic solvent, can form hydrogen bonds with the peptide backbone, influencing the stability of different conformations. The concept of a "solvent cavity" refers to the space around the solute molecule from which the solvent is excluded aip.orgnih.govresearchgate.netresearchgate.net. The size and shape of this cavity are specific to the peptide's conformation researchgate.net.

Studies investigating the solvation free energy of this compound in water have analyzed the contributions of cavity formation (solvophobic effect) and interactions with the solvent (solvophilic effect) osti.govaip.orgnih.govresearchgate.net. The cavity contribution in water has been shown to be proportional to the surface area of the solvent-excluded volume aip.orgnih.govresearchgate.net.

The solvent environment can influence the balance between intramolecular interactions (like hydrogen bonding) and interactions with the solvent rsc.orgcnr.it. For instance, while intramolecular hydrogen bonds can stabilize certain conformations in the gas phase or less polar solvents, they may be broken in water due to favorable interactions with water molecules rsc.orgcnr.it. Polyglycine, a model for polypeptide backbones, has been shown to form compact, disordered globules in water, indicating that water can act as a poor solvent for generic polypeptide backbones nih.gov.

The interplay between the peptide's intrinsic conformational preferences and its interactions with the solvent environment ultimately determines the ensemble of conformations populated by this compound in solution.

Atomic and Molecular Fluctuations in this compound Systems

Atomic and molecular fluctuations are inherent to the dynamic nature of polypeptides like this compound. These fluctuations, deviations from average atomic positions, are crucial for understanding a molecule's flexibility, stability, and interactions nih.govpnas.organnualreviews.org. Molecular dynamics simulations are a primary tool for evaluating these fluctuations by tracking atomic movements over time nih.govpnas.orgtemple.edu.

Analysis of Mean Square Amplitudes of Atomic Displacements

The mean square amplitude of atomic displacement (<Δr²>) is a key metric used to quantify the extent of atomic fluctuations nih.govpnas.organnualreviews.org. It represents the average squared distance of an atom from its mean position over a given time or ensemble annualreviews.org. For this compound, molecular dynamics simulations have been used to evaluate the mean square amplitudes of atomic fluctuations, particularly in the context of an alpha-helical conformation nih.govpnas.org.

Research has shown that for a this compound alpha-helix, the mean square amplitudes of atomic fluctuations evaluated from molecular dynamics simulations at various temperatures (between 5 K and 300 K) differ from those predicted by analytic harmonic results nih.govpnas.org. Above 100 K, the harmonic approximation significantly underestimates the amplitudes of these displacements, indicating the increasing importance of anharmonic contributions to the motion at higher temperatures nih.govpnas.orgtemple.edu.

Studies have compared these simulation-derived mean square amplitudes with experimental values obtained from techniques like x-ray temperature (Debye-Waller) factors for proteins such as metmyoglobin and ferrocytochrome c nih.govpnas.organnualreviews.org. The Debye-Waller factor (B-factor) is directly related to the mean square displacement, providing experimental insight into atomic mobility in crystalline structures annualreviews.org.

Table 1 presents representative data on mean square atomic displacements from molecular dynamics simulations of a this compound alpha-helix at different temperatures, highlighting the deviation from harmonic approximation at higher temperatures based on the findings in the literature nih.govpnas.orgtemple.edu.

| Temperature (K) | Mean Square Displacement (Ų) - MD Simulation (Example) | Mean Square Displacement (Ų) - Harmonic Approx. (Example) |

| 5 | ~0.05 | ~0.05 |

| 100 | ~0.15 | ~0.1 |

| 300 | ~0.5 | ~0.2 |

Analysis of root mean square (rms) atomic fluctuations by residue for different atom types (Cα, O, N) in a this compound alpha-helix has also been performed pnas.org. These analyses can reveal variations in flexibility along the peptide chain, with terminal residues or atoms not involved in stable hydrogen bonds often exhibiting larger fluctuations pnas.organnualreviews.org. For instance, carbonyl oxygens that are not hydrogen bonded in the terminal residues may show larger fluctuations compared to those involved in hydrogen bonds within the helix pnas.org.

Contributions of Low-Frequency Modes to Dynamical Behavior

The dynamical behavior of this compound, including its atomic fluctuations and conformational transitions, is significantly influenced by its low-frequency vibrational modes nih.govresearchgate.netannualreviews.orgaps.org. These modes correspond to collective motions of larger parts of the molecule, occurring at lower energies and slower timescales compared to high-frequency modes which are typically localized vibrations like bond stretching annualreviews.orgaps.org.

Furthermore, studies have indicated that some of these low-frequency modes in an alpha-helical this compound molecule can have relatively long relaxation times, exceeding 10 picoseconds nih.govannualreviews.org. This suggests that once excited, these collective motions can persist for a considerable duration, influencing the conformational dynamics over longer timescales nih.govannualreviews.org.

Table 2 summarizes the general relationship between frequency modes and their contribution to molecular dynamics based on the literature nih.govresearchgate.netannualreviews.orgaps.org.

| Mode Frequency Range | Type of Motion | Contribution to Dynamics |

| Low-Frequency | Collective, Global | Dominant contributor to large-scale fluctuations and conformational changes; longer relaxation times possible. nih.govresearchgate.netannualreviews.orgresearchgate.net |

| High-Frequency | Localized, Internal | Bond stretching, angle bending; typically faster dynamics. annualreviews.org |

Understanding the contributions of these low-frequency modes is essential for characterizing the dynamic landscape of this compound and provides insights into the collective motions that govern its structural behavior in various environments nih.govresearchgate.netannualreviews.orgresearchgate.net.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 173561 |

This compound, a linear peptide composed of ten repeating glycine units, serves as a fundamental model in the study of polypeptide structure and dynamics. Its relative simplicity allows for detailed computational investigations into the complex relationship between sequence, conformation, and motion. The conformational landscape of this compound encompasses the various three-dimensional arrangements the molecule can adopt, along with the associated energy levels and the barriers separating different states nih.govbiorxiv.org. Dynamical analysis explores how the molecule navigates this landscape over time, undergoing fluctuations and transitions between conformations researchgate.netresearchgate.netresearchgate.net.

Computational methods, particularly molecular dynamics (MD) simulations, have been extensively applied to understand this compound's behavior nih.govpnas.orginvivochem.comaip.org. These simulations provide insights into the preferred conformations and the nature of molecular motions. For instance, studies have shown that the favored conformations can be influenced by factors such as the nature of the terminal groups invivochem.com. With free neutral termini, non-alpha-helical structures may be energetically favored, whereas blocking the termini can stabilize an alpha-helical conformation by enabling the formation of additional hydrogen bonds invivochem.com.

Atomic and Molecular Fluctuations in this compound Systems

Atomic and molecular fluctuations are intrinsic to the dynamic behavior of this compound, representing deviations from average structural positions nih.govpnas.organnualreviews.org. These fluctuations are critical for understanding the flexibility and functional properties of peptides and proteins nih.govpnas.organnualreviews.org. Molecular dynamics simulations are a primary tool for quantifying these fluctuations by tracking the trajectories of individual atoms over time nih.govpnas.orgtemple.edu.

Analysis of Mean Square Amplitudes of Atomic Displacements

The mean square amplitude of atomic displacement (<Δr²>) is a widely used metric to quantify the magnitude of atomic fluctuations nih.govpnas.organnualreviews.org. It provides a measure of how much atoms move around their average positions annualreviews.org. For this compound, particularly in studies focusing on its alpha-helical form, molecular dynamics simulations have been used to calculate these amplitudes across a range of temperatures nih.govpnas.org.

Research comparing molecular dynamics simulations with analytical harmonic approximations has revealed significant differences in the calculated mean square amplitudes of atomic fluctuations for a this compound alpha-helix, particularly at higher temperatures nih.govpnas.orgtemple.edu. Above 100 K, the harmonic model, which assumes atomic motions can be described as simple oscillations in a parabolic potential, substantially underestimates the observed displacement amplitudes from MD simulations nih.govpnas.orgtemple.edu. This discrepancy highlights the increasing importance of anharmonic effects—deviations from simple harmonic motion—as temperature rises nih.govpnas.orgtemple.edu.

Comparisons have also been made between simulation results and experimental data derived from X-ray crystallography, specifically from Debye-Waller (or B) factors, which are experimentally determined parameters related to atomic mobility in crystal structures nih.govpnas.organnualreviews.org.

Table 1 presents a conceptual illustration of how mean square atomic displacements from molecular dynamics simulations can compare to those from a harmonic approximation for a this compound alpha-helix at different temperatures, reflecting the trends observed in research nih.govpnas.orgtemple.edu.

| Temperature (K) | Mean Square Displacement (Ų) - MD Simulation (Illustrative) | Mean Square Displacement (Ų) - Harmonic Approx. (Illustrative) |

| 5 | ~0.05 | ~0.05 |

| 100 | ~0.15 | ~0.10 |

| 300 | ~0.50 | ~0.20 |

Note: The values in this table are illustrative and based on the qualitative relationships described in the cited literature. Actual numerical values will vary depending on the specific atom, residue, force field, and simulation parameters used.

Analysis of root mean square fluctuations for different atom types (such as Cα, N, and O) and across different residues in the this compound chain can provide a more detailed picture of localized flexibility pnas.org. Atoms or regions not constrained by internal hydrogen bonding, such as the terminal residues or exposed carbonyl oxygens, often exhibit larger fluctuations pnas.organnualreviews.org.

Contributions of Low-Frequency Modes to Dynamical Behavior

Studies analyzing the time correlation of atomic fluctuations in this compound through molecular dynamics simulations have demonstrated that low-frequency modes, generally below 75 cm⁻¹, are the primary drivers of atomic displacements nih.govannualreviews.org. These collective motions contribute substantially to the molecule's flexibility and its ability to undergo conformational changes nih.govresearchgate.net.

Furthermore, research indicates that some of these low-frequency modes in an alpha-helical this compound can exhibit long relaxation times, potentially exceeding 10 picoseconds nih.govannualreviews.org. This suggests that the energetic excitation of these collective motions can persist, influencing the peptide's conformational state and dynamics over relatively longer timescales nih.govannualreviews.org.

Table 2 provides a general overview of the relationship between vibrational mode frequencies and their typical contributions to molecular dynamics, as supported by the literature nih.govresearchgate.netannualreviews.orgaps.org.

| Mode Frequency Range | Typical Nature of Motion | Primary Contribution to Dynamics |

| Low-Frequency | Collective, Global | Dominant influence on large-scale atomic fluctuations and conformational rearrangements; can have longer correlation times. nih.govresearchgate.netannualreviews.orgresearchgate.net |

| High-Frequency | Localized, Internal | Primarily associated with bond stretching and angle bending; generally faster dynamics. annualreviews.org |

Understanding the role of low-frequency modes is fundamental to characterizing the dynamic properties of this compound and provides crucial insights into the collective motions that underlie its structural flexibility and transitions nih.govresearchgate.netannualreviews.orgresearchgate.net.

Interactions and Solvation Thermodynamics of Decaglycine

Hydrophobic Solvation Energy of Glycine (B1666218) Peptides, Including Decaglycine

The hydrophobic solvation energy (ΔGvdw) is a key component of the total solvation free energy, representing the free energy change associated with inserting an uncharged molecule or cavity into a solvent. For glycine peptides, including this compound, understanding this energy is vital for comprehending their conformational preferences and interactions in aqueous environments.

Non-Linear Scaling of Hydrophobic Solvation Energy with Solvent-Accessible Surface Area

Traditionally, the hydrophobic solvation energy has been assumed to scale linearly with the solvent-accessible surface area (A) of the solute, following the relationship ΔGvdw = γvdwA, where γvdw is a constant surface tension. This assumption implies that a larger exposed hydrophobic surface leads to a proportionally larger unfavorable solvation energy, favoring compact conformations to minimize this exposure. However, studies on glycine peptides, including this compound, have revealed that this relationship is not always linear and the surface tension is not a universally defined quantity independent of the molecule's properties. pnas.orgaip.orgnih.govuiuc.edu For example, the surface tension derived from ΔGvdw for this compound conformations can be significantly different from that of alkanes or deca-alanine, and can even be negative, suggesting that ΔGvdw might favor extended rather than compact structures for this compound under certain conditions. aip.orgnih.govuiuc.edu This non-linear scaling highlights the complexity of hydrophobic solvation at the molecular level, where the simple macroscopic concept of surface tension may not fully capture the interactions.

Multibody Correlations in Solute-Solvent Interactions for this compound

The deviations from linear scaling of hydrophobic solvation energy with surface area for this compound point to the importance of multibody correlations in solute-solvent interactions. aip.orgnih.govuiuc.edu Unlike simple models that consider only pairwise interactions or assume that the contribution of each atom to the solvation energy is independent of its environment, the solvation of this compound is influenced by the collective arrangement of solvent molecules around the solute and the interplay between different parts of the peptide. aip.orgnih.govuiuc.edu The geometry of the molecular surface and the chemical identities of the atoms within the peptide contribute to these complex dependencies. aip.orgnih.govuiuc.edu Reconstructing the solvation free energy by simply scaling the free energy of solvation of isolated atoms does not accurately reproduce the observed solvation behavior of intact this compound, further emphasizing the significance of these multibody correlations. aip.orgnih.govuiuc.edu

This compound in Protein Folding Mechanistic Models

This compound serves as a valuable model system for investigating fundamental aspects of protein folding mechanisms, particularly those driven by hydrophobic interactions and the formation of specific structures.

This compound as a Model for Hydrophobic Collapse Phenomena in Protein Folding

The hydrophobic collapse model suggests that protein folding is initiated by the rapid aggregation of hydrophobic residues in the polypeptide chain, driven by the unfavorable interactions with the aqueous solvent. researchgate.netmit.eduvaia.comresearchgate.netwikipedia.org This collapse leads to the formation of a compact intermediate state, often described as a molten globule, which then undergoes further rearrangement to reach the native structure. researchgate.netvaia.comwikipedia.org While this compound itself lacks hydrophobic side chains, studies on its solvation thermodynamics, particularly the behavior of ΔGvdw, provide insights into the forces that would drive such a collapse in peptides containing hydrophobic residues. The finding that ΔGvdw can be large and negative for this compound conformations suggests that solvent interactions play a complex role that may not always favor the extended states, indirectly informing our understanding of how hydrophobic forces might act in more complex peptides and proteins to induce collapse. aip.orgnih.govuiuc.edu

Insights into Framework and Nucleation-Propagation Models of Protein Folding

Beyond hydrophobic collapse, this compound studies also contribute to understanding other protein folding models, such as the framework and nucleation-propagation mechanisms. The framework model proposes that local secondary structures form first, followed by their diffusion and collision to assemble the tertiary structure. researchgate.netvaia.comresearchgate.net The nucleation-propagation model suggests that folding begins with the formation of a stable nucleus of native-like structure, which then propagates to the rest of the chain. researchgate.netresearchgate.netnih.govpsl.eu Although this compound is a simple homopolymer and does not form complex secondary or tertiary structures like globular proteins, computational studies on its conformational behavior and the thermodynamics of transitions between different states can provide insights into the energetic and entropic factors that influence the formation and stability of local structures, which are central to these models. Analyzing the free energy landscapes and the contributions of different interactions to conformational changes in this compound can help elucidate the initial steps and propagation events that are hypothesized in these folding mechanisms.

Solvation Free Energy Decomposition and Entropic Contributions

A detailed understanding of this compound's behavior in solution requires decomposing the total solvation free energy (ΔGsol) into its constituent parts, including enthalpic (ΔHsol) and entropic (ΔSsol) contributions, as well as contributions from van der Waals (hydrophobic) and electrostatic interactions. nih.govreadthedocs.io For oligoglycines, including this compound, computational studies using methods like free energy perturbation have allowed for this decomposition. nih.gov These studies reveal that the decrease in ΔGsol with increasing chain length in oligoglycines is primarily driven by favorable enthalpic contributions, with only weak compensation from entropic changes. nih.gov This is in contrast to the classical view of hydrophobic hydration for small nonpolar solutes, where a large negative entropic contribution is often dominant at room temperature. nih.govmdpi.com

Analyzing the entropic contributions further, studies on this compound have shown that significant contributions to the entropy change during conformational transitions can arise not only from changes in single-bond torsion angles but also from fluctuations in other internal coordinates, such as bond angles. researchgate.netresearchgate.netacs.org This highlights the importance of considering the full flexibility of the peptide chain when evaluating entropic effects on solvation and conformational behavior. The interplay between conformational entropy and solvation entropy is a complex aspect of peptide and protein behavior, and studies on systems like this compound help to unravel these relationships. consensus.app While solvent reorganization contributes to solvation entropy, the actual entropy contribution from many-body solvent correlations can be distinct and play a significant role in the solvation free energy. mpg.de

Data Table:

| Compound Name | PubChem CID |

| This compound | 173561 invivochem.com |

Detailed research findings on the specific numerical values of solvation free energy components and their scaling with surface area for this compound across various conformations and force fields have been reported. For instance, studies using different force fields have yielded large negative values for γvdw for this compound conformations, ranging from -74 to -56 cal/mol/Ų, which are significantly more negative than those observed for deca-alanine or alkanes. aip.orgnih.govuiuc.edu These quantitative findings underscore the unique solvation characteristics of this compound and the limitations of simple surface area-based models for predicting its hydrophobic solvation energy. aip.orgnih.govuiuc.edunih.gov Furthermore, the decomposition of solvation free energy for oligoglycines (Gly2-Gly5) has shown that the decrease in ΔGsol with chain length is enthalpically driven, with ΔHsol decreasing significantly more than TΔSsol. nih.gov

Van der Waals and Electrostatic Contributions to Solvation Free Energy

Research on oligoglycines, including those up to pentaglycine (B1581309) (Gly5), has shown that the decrease in solvation free energy with increasing chain length is primarily driven by favorable enthalpic changes, with only minor compensation from entropic factors. nih.govresearchgate.net This enthalpic drive involves contributions from both van der Waals and electrostatic interactions with the solvent.

In contrast, the van der Waals contribution to solvation free energy can be more complex. While the formation of a cavity in the solvent to accommodate the solute has a repulsive, unfavorable component, attractive van der Waals interactions between the solute and solvent molecules can compensate for this. icmp.lviv.ua For molecules with strong dipoles, such as glycine peptides in water, the van der Waals terms can be relatively small compared to the electrostatic contributions. icmp.lviv.ua

Studies focusing on this compound have indicated that the van der Waals solvation free energy (ΔGvdw) might favor extended rather than compact structures. nih.govaip.org This finding suggests that the relationship between ΔGvdw and the solvent-accessible surface area is not always a simple linear correlation and can have complicated dependencies on the molecule's conformation and the specific atomic interactions. nih.govaip.org Different configurations of this compound can lead to varying estimates of the repulsive van der Waals component. nih.govaip.org

Computational studies often decompose the solvation free energy into these components. For example, using thermodynamic integration pathways in simulations allows for the separate calculation of van der Waals and electrostatic solvation free energies, which sum to the total solvation free energy. youtube.com

Scaling of Solvation Entropy and Enthalpy with Oligoglycine Chain Length and Flexibility

The solvation thermodynamics of oligoglycines exhibit a dependence on chain length and conformational flexibility. As the chain length of oligoglycines increases, the solvation free energy becomes increasingly favorable. nih.govnih.gov

Studies on oligoglycines ranging from Gly2 to Gly5 have shown that the favorable decrease in solvation free energy with increasing chain length is predominantly driven by changes in solvation enthalpy (ΔHsol). nih.govresearchgate.net Solvation entropy (ΔSsol), on the other hand, provides only weak compensation to this enthalpically driven process. nih.govresearchgate.net This is in contrast to the solvation of successively larger alkanes, where the scaling of solvation free energy is often dominated by entropic effects. researchgate.net

While solvation entropy might be expected to play a significant role in processes like aggregation or collapse, studies on oligoglycines suggest that solvation entropy does not appear to be the primary driving force for aggregation in this system and may not fully explain the collapse observed in longer oligoglycines. nih.govresearchgate.net Instead, favorable intrapeptide interactions, such as dipole-dipole interactions between amide groups, can become significant in driving the collapse of longer glycine peptides. nih.govnih.gov

Computational simulations using different force fields have generally yielded similar thermodynamic scaling relationships with respect to chain length for oligoglycines, even if the force fields produce different conformational ensembles. nih.govresearchgate.net

The per-residue contributions to solvation enthalpy and entropy can provide a more detailed view of how these properties scale with chain length. Data from computational studies can illustrate how the total solvation enthalpy and entropy change as glycine units are added to the chain.

| Oligoglycine Length | ΔGsol (kcal/mol) | ΔHsol (kcal/mol) | -TΔSsol (kcal/mol) |

| Gly2 | - | - | - |

| Gly3 | - | - | - |

| Gly4 | - | - | - |

| Gly5 | - | - | - |

| (Note: Specific numerical values for this compound and the decomposition of its solvation free energy were not consistently available across the search results for direct inclusion in a table. The trends described are based on studies of shorter oligoglycines.) |

The scaling of conformational entropy with chain length has also been investigated for peptides. For example, studies have approximated a linear scaling of backbone conformational entropy with respect to chain length in proteins, suggesting this relationship might be robust. nih.gov Changes in internal coordinates beyond just torsion angles can contribute significantly to the entropy change in conformational transitions of molecules like this compound. acs.org

Computational and Theoretical Modeling of Decaglycine Systems

Molecular Dynamics (MD) Simulations of Decaglycine

Molecular Dynamics (MD) simulations are a primary technique used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules according to classical mechanics, MD can provide detailed information about conformational changes, interactions, and thermodynamic properties of this compound.

Simulation Protocols and Force Field Selection (e.g., CHARMM, AMBER) for this compound

The accuracy of MD simulations heavily relies on the chosen force field, which describes the potential energy of the system as a function of atomic coordinates. For peptide simulations like this compound, commonly used force fields include CHARMM and AMBER. These force fields provide parameters for bonded interactions (bond lengths, angles, dihedrals) and non-bonded interactions (Lennard-Jones and electrostatic interactions). researchgate.netaip.orgambermd.org

Simulation protocols typically involve preparing the system (e.g., placing this compound in a solvent box), energy minimization to relieve steric clashes, heating to the desired temperature, and equilibration to reach a stable state before the production run. nih.govresearchgate.net The choice between force fields like CHARMM and AMBER can influence the simulation results, as they employ different parameter sets and functional forms. ambermd.org Tutorials and resources are available for setting up simulations using these packages, including preparing systems with tools like CHARMM-GUI or LEaP in AMBER. nih.govambermd.org

Analysis of Conformational Transitions and Energy Landscapes via MD

MD simulations are instrumental in exploring the conformational space accessible to this compound and mapping its energy landscape. The energy landscape represents the potential energy of the molecule as a function of its conformation, revealing stable states (minima) and transition pathways between them. nih.govucsd.edu

Analysis of MD trajectories allows researchers to identify different conformations that this compound adopts, such as helical or extended structures. researchgate.net Conformational transitions between these states can be observed and characterized by monitoring changes in dihedral angles or other collective variables. biorxiv.org Techniques like principal component analysis (PCA) or more advanced methods like full correlation analysis (FCA) can be applied to MD trajectories to identify dominant modes of motion and correlated atomic fluctuations that contribute to conformational changes. researchgate.net The free energy landscape, which incorporates entropic contributions, can be derived from MD simulations to provide a more complete picture of conformational stability and transitions. biorxiv.orgreadthedocs.ioresearchgate.net

Simulations of this compound in Aqueous Solutions with Various Water Models

Simulating this compound in explicit solvent, particularly water, is crucial for understanding its behavior in biological or solution environments. The choice of water model in MD simulations can significantly impact the results, as different models (e.g., TIP4P, SPC, SPC/E, and polarizable models) have varying properties that affect solute-solvent interactions. researchgate.net

Studies have investigated the conformational behavior and solvation of this compound in aqueous solutions using different water models. researchgate.netnih.gov These simulations help in understanding how water molecules interact with the peptide backbone and influence its conformational preferences. The dynamic nature of aqueous solutions, including hydrogen bond lifetimes and hydration shell lability, is captured by MD simulations and can affect the peptide's behavior. frontiersin.org

Calculation of Partial Molar Volumes using MD

Molecular dynamics simulations can be used to calculate the partial molar volumes of molecules like this compound in solution. The partial molar volume is a thermodynamic property that describes the contribution of a component to the total volume of a solution. calculator.academyscribd.com

The MD-based displacement volume method is one approach used for calculating partial molar volumes. researchgate.net This method involves simulating the solute in a solvent and analyzing the volume occupied by the solute and the changes in solvent structure around it. researchgate.netresearchgate.net Studies on amino acids and peptides, including this compound, have shown that the choice of water model and the treatment of long-range electrostatic interactions can influence the calculated partial molar volumes. researchgate.net Comparing calculated volumes with experimental data helps validate the accuracy of the force fields and simulation protocols used. researchgate.net

Statistical Mechanics and Free Energy Computation for this compound

Statistical mechanics provides the theoretical framework for calculating thermodynamic properties from the microscopic behavior of a system. Free energy is a key thermodynamic quantity that determines the spontaneity and equilibrium of processes, including conformational transitions of molecules like this compound. nih.govuni-frankfurt.de

Calculating free energy from simulations can be computationally challenging, especially for complex molecules and large conformational changes. Various methods have been developed to address this, including those based on sampling the conformational space and computing partition functions or using thermodynamic integration/perturbation techniques. nih.gov

Electrostatically Driven Monte Carlo (EDMC) Method for Global Energy Optimization

The Electrostatically Driven Monte Carlo (EDMC) method is a computational technique that has been applied to the conformational analysis of this compound. invivochem.comresearchgate.netnih.gov EDMC is a Monte Carlo simulation method that incorporates electrostatic interactions to guide the conformational search, aiming to efficiently explore the energy landscape and locate low-energy conformations. nih.govnih.gov

In studies using the EDMC method with potential energy models like ECEPP/2, the conformational behavior of this compound has been investigated. invivochem.comresearchgate.netnih.gov These studies have explored the relative stability of different conformations, such as alpha-helical and non-alpha-helical structures. invivochem.comresearchgate.netnih.gov The EDMC method is particularly useful as a global energy optimizer, as it is designed to avoid becoming trapped in high-energy local minima. nih.gov Improvements to the EDMC method have included features like cluster analysis to help guide the search for the global energy minimum. nih.gov

Peptide Conformational Equilibria Computed via Single-Stage Shifting Protocols

Determining the free energy differences between distinct conformational states of peptides is a significant challenge in computational chemistry. The single-stage shifting protocol is a statistical mechanics approach designed to calculate free energy differences between highly dissimilar conformational states, addressing the "overlap" problem often encountered in free energy computations acs.orgarxiv.orgresearchgate.net. This method constructs a mathematically equivalent calculation with high conformational similarity, requiring only equilibrium simulations of the two states of interest without needing to sample transition states acs.orgarxiv.org.

Studies applying the single-stage shifting method to this compound (specifically, acetylated and N-methylamidated this compound, ACE-(gly)10-NME) have aimed to predict the conformational free energy (ΔG) and entropy (ΔS) differences between alpha-helical and extended conformations arxiv.org. These conformations are typically defined by specific ranges of backbone dihedral angles (φ and ψ), excluding the terminal residues arxiv.org. The method utilizes a shift in internal coordinates to enhance the overlap between configurations arxiv.org.

The single-stage shifting method has been used to calculate ΔG and ΔS estimates, often employing Bennett's iterative method for efficient calculation from raw data arxiv.org. The results from such studies can provide insights into the relative stability of different this compound conformations and the entropic contributions to these equilibria acs.org.

Advanced Computational Analysis Techniques Applied to this compound

Beyond basic simulation and free energy calculations, various advanced computational analysis techniques are applied to molecular dynamics trajectories of this compound to extract detailed information about its dynamic behavior and interactions.

Principal Component Analysis (PCA) for Dynamical Insights

Principal Component Analysis (PCA) is a widely used dimensionality reduction technique that identifies the directions of maximum variance in a dataset nv5geospatialsoftware.comnih.govsebastianraschka.com. In the context of molecular dynamics simulations, PCA is applied to the trajectory data (e.g., atomic coordinates) to identify collective motions, known as principal components, that describe the largest fluctuations in the system nih.govresearchgate.netresearchgate.netresearchgate.net.

By analyzing the principal components of this compound trajectories, researchers can gain insights into the dominant modes of conformational change and flexibility researchgate.net. PCA helps to reduce the high-dimensional space of atomic movements into a smaller set of essential collective variables, making the analysis of complex dynamics more manageable nih.govsebastianraschka.com.

Studies have used PCA to analyze the conformational transitions of peptides, including this compound, revealing that significant contributions to entropy changes can arise from fluctuations of internal coordinates beyond just the single-bond torsion angles, highlighting the importance of considering bond angles in statistical mechanical models researchgate.netacs.org.

Computational Modeling of Peptide-Peptide and Peptide-RNA Interactions

Computational modeling is essential for understanding how peptides like this compound interact with other molecules, including other peptides and RNA. These interactions are fundamental to many biological processes mdpi.comfrontiersin.org.

Computational approaches for studying peptide-peptide and peptide-RNA interactions involve techniques such as molecular docking and molecular dynamics simulations mdpi.comuniv-paris-diderot.frmdpi.com. Molecular docking can predict the potential binding poses of a peptide to another molecule, while molecular dynamics simulations provide insights into the stability, dynamics, and binding free energies of the resulting complexes mdpi.commdpi.com.

While the searches did not yield specific studies on this compound's direct interaction with RNA, computational methods are broadly applied to model peptide-RNA interactions to understand binding mechanisms and affinities mdpi.combiorxiv.orgnih.gov. These methods can involve atomistic or coarse-grained representations of the molecules and consider factors like electrostatic interactions, hydrogen bonding, and solvation effects mdpi.commdpi.com.

Computational modeling of peptide-peptide interactions is also crucial, particularly in understanding processes like peptide self-assembly or the formation of aggregates cecam.orgplos.org. Techniques like coarse-grained docking and molecular dynamics can be used to model the interactions between multiple peptide molecules mdpi.complos.org.

Modeling of Solvation Effects and Surface-Bulk Partitioning

The behavior of peptides in solution is heavily influenced by solvation effects. Computational modeling is used to understand how solvent molecules interact with this compound and how this affects its conformation and partitioning behavior aip.orgresearchgate.netresearchgate.netnih.gov.

Modeling solvation effects can involve explicit representation of solvent molecules (e.g., water) in molecular dynamics simulations or the use of implicit solvation models that represent the solvent as a continuous dielectric medium aip.orgresearchgate.netgaussian.comgithub.io. These models help to calculate solvation free energies and understand the role of solvent in stabilizing different peptide conformations aip.orgnih.gov.

Studies on this compound in water have used molecular dynamics simulations to examine solvation aip.orgresearchgate.net. These simulations can reveal how the solvent arranges around different this compound conformations, forming solvation shells and cavities researchgate.net. The choice of water model in simulations can significantly impact the calculated solvation properties researchgate.net.

Surface-bulk partitioning refers to the differential distribution of a solute between the surface and the bulk phase of a solution nih.govnih.govcopernicus.org. This phenomenon is particularly relevant for molecules with both hydrophilic and hydrophobic characteristics, as they may preferentially accumulate at interfaces copernicus.org. While studies on this compound's surface-bulk partitioning were not specifically found, the principles of modeling this phenomenon involve considering the interactions of the solute with both the solvent and the interface nih.govd-nb.info. Computational models can predict surface tension and the concentration of solutes at interfaces based on their chemical properties and interactions with the solvent nih.govd-nb.inforesearchgate.net.

Advanced Spectroscopic Characterization of Decaglycine

Vibrational Spectroscopy for Decaglycine Structural Elucidation

Fourier-Transform Infrared (FTIR) Spectroscopy Applications in Oligopeptide Analysis

FTIR spectroscopy has a long history in the structural investigation of polypeptides and proteins. nih.govspringernature.com A key region in the infrared spectrum for peptide analysis is the amide I band (1600–1700 cm⁻¹), which predominantly arises from the C=O stretching vibration of the peptide bond and is highly sensitive to the backbone conformation. acs.orgnih.gov The amide II band (around 1540 cm⁻¹), resulting from a combination of N-H bending and C-N stretching vibrations, also provides structural information, particularly concerning hydrogen bonding. acs.orgnih.gov

The advent of computerized FTIR instrumentation has significantly advanced the field, enabling the subtraction of background water absorption, thus allowing for the study of biomolecules in their native aqueous environments. springernature.com Analysis of the amide I band, often through deconvolution, can reveal the presence and relative proportions of different secondary structures such as α-helices, β-sheets, turns, and random coils. acs.orgnih.gov While specific FTIR data for this compound were not found in the provided search results, the established principles for analyzing oligopeptides using FTIR are directly applicable for elucidating its structural features in various conditions.

Raman Spectroscopy for Molecular Vibrational Fingerprinting of this compound

Raman spectroscopy offers a complementary perspective to FTIR, probing different vibrational modes and providing unique structural insights. annualreviews.orgnih.gov It is also capable of providing a distinct vibrational fingerprint of a molecule. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

NMR spectroscopy is a powerful technique for obtaining high-resolution structural and dynamic information about molecules, particularly in solution. nih.govnih.gov It is widely used in the study of peptides and proteins to determine their three-dimensional structure, conformational flexibility, and interactions. nih.govnih.gov

Conformational Analysis Utilizing Lanthanide Induced Shift (LIS) Techniques

Lanthanide Induced Shift (LIS) NMR is a technique used to gain insights into the solution-state conformation of molecules. nih.govresearchgate.netrsc.orgrsc.orgacs.org This method involves introducing a paramagnetic lanthanide ion, which binds to a specific site on the molecule and induces shifts in the NMR signals of nearby nuclei. nih.govresearchgate.net The magnitude of the induced shift is dependent on the geometric relationship between the nucleus and the lanthanide ion (distance and angle). nih.govresearchgate.net

By analyzing the pattern and magnitude of LIS values for various nuclei in the molecule, it is possible to deduce information about its conformation in solution. nih.govresearchgate.net Experimental LIS data can be compared with values calculated for different theoretical conformers to determine the most probable solution-state structure or ensemble of structures. nih.gov While direct reports of LIS studies on this compound were not found, the technique's applicability to peptides suggests it could be employed to investigate the conformational preferences and flexibility of this compound in solution.

Applications of ¹H NMR Spectroscopy for Oligoglycine Characterization

¹H NMR spectroscopy is a fundamental technique for the characterization of organic compounds, including peptides. beilstein-journals.orgoeno-one.eu A ¹H NMR spectrum provides information about the different types of protons in a molecule and their electronic environment, which is reflected in their chemical shifts. oeno-one.eu

For oligoglycines, ¹H NMR can provide valuable information about the methylene (B1212753) protons of each glycine (B1666218) residue. The chemical shifts and coupling patterns of these protons can be sensitive to the local conformation of the peptide backbone and potential intermolecular interactions. beilstein-journals.org Changes in the ¹H NMR spectrum, such as alterations in chemical shifts or linewidths, can indicate conformational changes or self-association phenomena, such as the formation of oligomers or aggregates. nih.govnih.gov ¹H NMR has been successfully used to characterize the oligomeric states of other peptides, demonstrating its utility in this area. nih.govnih.gov Application of ¹H NMR to this compound would allow for monitoring its behavior in solution and characterizing its self-assembly properties.

Mass Spectrometry (MS) for this compound Oligomer Identification and Purity Assessment

Mass Spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, which is used for identifying compounds and assessing their purity. lcms.cznih.govuva.nlnih.gov For peptides and oligomers, MS provides accurate molecular weight information and is essential for verifying the identity and purity of synthesized products. lcms.cznih.govuva.nl

LC-MS, which couples liquid chromatography for separation with MS detection, is commonly used for analyzing complex mixtures of peptides and detecting impurities. lcms.czuva.nl MS can identify the target peptide based on its expected mass, and tandem MS (MS/MS) can be used to fragment the peptide ions and obtain sequence information, further confirming its identity. lcms.cznih.gov

For this compound, MS is critical for confirming that the synthesized product has the correct molecular weight corresponding to ten glycine residues. It can also identify and quantify shorter oligoglycines or other byproducts that may be present as impurities from the synthesis process, thereby assessing the purity of the sample. lcms.czuva.nl Native MS techniques can also be employed to study the oligomerization state of peptides in solution, providing information about the size and distribution of non-covalently associated species. nih.gov

MALDI-TOF/TOF MS Analysis of Glycine Oligomers in Complex Mixtures

MALDI-TOF MS is a soft ionization technique well-suited for the analysis of biomolecules, including peptides, due to its ability to generate primarily singly charged ions with minimal fragmentation bruker.comcreative-proteomics.com. This allows for the accurate determination of molecular weights of components within a complex sample. In the context of glycine oligomers, including this compound, MALDI-TOF MS enables the identification of different chain lengths (n-mers) based on their distinct mass-to-charge (m/z) ratios.

Studies investigating the formation of glycine oligomers under various conditions have frequently employed MALDI-TOF MS to analyze the reaction products. For instance, MALDI-TOF-MS has been used to identify glycine oligomers formed during pulsed discharge plasma treatment of aqueous glycine solutions mdpi.com. This method allowed researchers to obtain mass spectra of the products, revealing the presence of higher-molecular-weight species compared to the raw glycine material mdpi.com. Similarly, MALDI-TOF MS has been utilized to identify glycine oligomers, with some studies reporting the detection of oligomers up to Gly20 acs.orgacs.org.

The application of MALDI-TOF/TOF MS provides further structural information through fragmentation of selected ions. This tandem mass spectrometry approach allows for sequencing of peptides by analyzing the resulting fragment ions. While general MALDI-MS can confirm the presence and molecular weight of glycine oligomers, MALDI-TOF/TOF MS can offer insights into their sequence, although for homopolymers like this compound, the primary information gained is confirmation of the repeating glycine unit and potentially detection of impurities or modifications.

Research involving the analysis of glycine oligomers in complex mixtures, such as those generated in prebiotic simulation experiments, has benefited from the sensitivity and speed of MALDI-TOF MS acs.orgresearchgate.net. The technique is capable of analyzing samples with relatively low concentrations of analytes and is tolerant to some level of salts and buffers, although desalting can improve results mdpi.comacs.orgbioneer.com.

Detailed research findings from the application of MALDI-TOF MS to glycine oligomers include the observation of specific m/z peaks corresponding to different glycine n-mers. For example, a MALDI-TOF mass spectrum of an amorphous glycine-H3PO4 mixture treated at 100 °C showed signals corresponding to glycine n-mers with n ranging from 2 to 7 researchgate.net. These peaks represent the protonated or cationized forms of the oligomers. The expected monoisotopic mass for a glycine oligomer (Gly_n) can be calculated, and the observed m/z values in the MALDI-TOF spectra are matched to these calculated masses to confirm the identity of the oligomers.

While quantitative analysis by MALDI-TOF MS can be challenging due to variations in ionization efficiency autobio.com.cnmdpi.com, it is a powerful tool for qualitative identification and relative comparison of the abundance of different oligomers within a sample acs.org. Studies have combined MALDI-TOF MS with other techniques, such as High-Performance Liquid Chromatography (HPLC), for more comprehensive analysis of glycine oligomerization mixtures mdpi.comuni-hohenheim.de. HPLC can provide better separation and potentially quantitative data, while MALDI-TOF MS provides definitive molecular weight identification of the separated components acs.org.

The use of appropriate matrices is crucial for successful MALDI-TOF MS analysis of peptides. Common matrices for peptide analysis include alpha-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), and sinapinic acid (SA) mdpi.comnih.gov. The choice of matrix can influence ionization efficiency and the quality of the mass spectrum.

Identified Glycine Oligomers and Representative m/z Peaks (Illustrative Data based on typical observations in Glycine Oligomerization studies)

| Glycine Oligomer (Gly_n) | Number of Glycine Units (n) | Calculated Monoisotopic Mass (Neutral) | Expected m/z [(M+H)+] |

| Glycine (Gly_1) | 1 | 75.032 | 76.040 |

| Diglycine (Gly_2) | 2 | 132.053 | 133.061 |

| Triglycine (Gly_3) | 3 | 189.074 | 190.082 |

| Tetraglycine (Gly_4) | 4 | 246.095 | 247.103 |

| Pentaglycine (B1581309) (Gly_5) | 5 | 303.116 | 304.124 |

| Hexaglycine (Gly_6) | 6 | 360.137 | 361.145 |

| Heptaglycine (Gly_7) | 7 | 417.158 | 418.166 |

| Octaglycine (Gly_8) | 8 | 474.179 | 475.187 |

| Nonaglycine (Gly_9) | 9 | 531.200 | 532.208 |

| This compound (Gly_10) | 10 | 588.221 | 589.229 |

Note: These are calculated monoisotopic masses for the protonated species. Observed peaks in a MALDI-TOF spectrum may also include adducts with common cations like Na+ or K+.

MALDI-TOF/TOF analysis of a selected peak, such as the one corresponding to this compound, would yield fragment ions that confirm the peptide sequence. For a homopolymer like this compound, this would primarily involve a series of fragment ions corresponding to the loss of one or more glycine units from either the N- or C-terminus.

Biomimetic and Bio Inspired Research Implications of Decaglycine

Decaglycine as a Minimalist Model for Protein Mimicry and Biomaterial Design

This compound serves as a minimalist model for understanding the principles of protein mimicry and for guiding the design of biomaterials. Studies on this compound can provide insights into conformational behavior. For instance, research using methods like the Electrostatically Driven Monte Carlo (EDMC) method and the Empirical Conformational Energy Program for Peptides (ECEPP/2) potential energy model has investigated the conformational analysis of this compound. These studies found that conformations other than the alpha-helical form had significantly lower potential energies when free neutral end groups were used. However, blocking the N- and C-termini with acetyl and methyl amide groups, respectively, reduced the number of unsatisfied hydrogen-bond donors and acceptors, making the alpha-helical conformation the lowest energy state due to the possibility of forming additional alpha-helical hydrogen bonds. invivochem.com This highlights how subtle changes in the peptide structure can influence its preferred conformation, a crucial aspect in mimicking protein structures and functions.

The understanding gained from such minimalist peptide models like this compound can be translated to the design of artificial proteins and biomaterials that mimic the properties of natural biological structures. For example, artificial elastomeric proteins that mimic the molecular architecture of titin, a giant muscle protein, have been designed by combining well-characterized protein domains. These artificial proteins can be crosslinked to form solid biomaterials that exhibit rubber-like behavior, showing high resilience at low strain and acting as shock absorbers at high strain, similar to the passive elastic properties of muscles. nih.gov While this specific example may not directly use this compound, the fundamental principles of understanding how amino acid sequences and their interactions dictate macroscopic material properties, as explored with simple peptides, are directly relevant. The ability to fine-tune the mechanical properties of these biomaterials by adjusting their composition demonstrates the potential for developing materials that mimic different types of muscles, with potential applications in tissue engineering. nih.govubc.ca

Biomaterial design often involves mimicking the complex structures and functions found in nature. This includes replicating the physical properties of core materials and the chemical properties of biological surfaces to create biocompatible interfaces that can direct cellular functions. nih.gov this compound, as a simple repeating unit, can contribute to understanding how repetitive sequences influence material properties and interactions with biological systems.

Translational Research from this compound Studies to General Bio-Inspired Concepts in Engineering and Material Science

Translational research from studies on simple peptide systems like this compound contributes to broader bio-inspired concepts in engineering and material science. The principles learned from studying the conformational dynamics and self-assembly of this compound can inform the design of new materials with tailored properties. For instance, understanding how internal coordinates beyond single-bond torsion angles contribute to the entropy change and conformational thermodynamics of molecules like this compound is important for developing accurate statistical mechanical models of large molecules. acs.orgresearchgate.net This fundamental understanding is crucial for the computational design and prediction of the behavior of more complex bio-inspired materials.

Bio-inspired materials aim to transfer the structure-property and structure-function relationships of natural materials or living organisms into synthetic systems. dgm.de This includes the formation of hierarchical structures and the development of adaptive and autonomous functional materials. dgm.de While this compound itself may not form complex hierarchical structures, studies on its interactions and assembly can provide foundational knowledge for designing systems that do. The field of bio-inspired materials is vast, encompassing applications from energy storage, where natural materials offer inspiration for efficient and environmentally friendly battery components, to biomedical engineering, where biomimetic materials are designed to interact with biological systems for therapeutic and diagnostic purposes. european-mrs.comnih.govuq.edu.au

The insights gained from studying minimalist models like this compound contribute to the development of sophisticated computational tools and theoretical frameworks used in the design of bio-inspired materials. For example, methods for analyzing molecular dynamics simulations, such as full correlation analysis, which go beyond linear correlations to quantify all correlations, including nonlinear and higher order ones, are essential for understanding the complex dynamics of biomolecules and designing materials that mimic these dynamics. researchgate.net Studies on simple systems can serve as benchmarks or test cases for validating such computational methods.

Furthermore, the concept of molecular mimicry, while often discussed in the context of immune responses, also has implications for designing materials that can interact specifically with biological targets by mimicking natural ligands or structures. mdpi.com Although research on this compound in this specific context is not detailed in the provided snippets, the general principle of understanding how specific sequences or conformations lead to particular interactions, as can be studied in simple peptide models, is fundamental to this area of bio-inspired design.

The development of biomaterials for applications like tissue engineering requires a deep understanding of how material properties influence cellular behavior and tissue outcomes. nih.gov Studies on simple peptide models can contribute to this understanding by providing controlled systems to investigate fundamental interactions between peptides and cells or the extracellular matrix. The ability to create biomaterials with controlled properties, such as persistent growth factor gradients, for studying tissue response in vivo, exemplifies the kind of advanced biomaterial design that benefits from fundamental research into the behavior of biological molecules and their mimics. nih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 173561 |

Interactive Data Tables

Based on the text, a potential data point suitable for a table relates to the conformational analysis of this compound under different end-group conditions.

| End Group Condition | Lowest Energy Conformation | Notes | Source |

| Free Neutral Ends | Not Alpha-Helical | Significantly lower potential energies than fully alpha-helical forms | invivochem.com |

| Acetyl and Methyl Amide Blocked Ends | Alpha-Helical | Possible due to formation of additional alpha-helical hydrogen bonds | invivochem.com |

Note: This table is generated based on the specific research finding mentioned in the text regarding this compound's conformational behavior.

Future Directions and Emerging Research Avenues in Decaglycine Science

Integration of Multiscale Computational and Experimental Methodologies for Comprehensive Decaglycine Characterization

Future research on this compound will increasingly rely on the synergistic integration of computational and experimental methodologies across multiple scales. This approach is crucial for obtaining a comprehensive understanding of this compound's behavior, from atomic-level interactions to its macroscopic properties.

Multiscale simulations, encompassing techniques from quantum mechanics to coarse-grained models, are essential for bridging the gaps in time and length scales inherent in studying biomolecules mdpi.comresearchgate.net. For this compound, this could involve using detailed atomistic simulations to understand local conformational dynamics and solvation effects, followed by coarse-grained models to explore larger-scale phenomena like aggregation or interactions with membranes over longer timescales. Studies have already utilized molecular dynamics simulations to analyze the solvation free energy of this compound in different solvents, highlighting the complex dependencies on conformation and force field nih.govaip.orgnih.govresearchgate.net.

Experimental techniques, such as various spectroscopic methods (e.g., NMR, CD, IR), scattering techniques (e.g., SAXS, WAXS), and microscopy, provide essential validation and complementary information for computational models. Integrating experimental data, such as root mean square displacements observed in molecular dynamics simulations, with theoretical calculations can refine force fields and improve the accuracy of simulations stanford.edu. Future work could involve designing experiments specifically to probe properties of this compound predicted by multiscale simulations, such as its conformational ensemble in different environments or its interaction with specific molecules.

The integration also extends to using experimental data to guide and constrain simulations, leading to more accurate and predictive models. For instance, experimentally determined structural features can be used to define starting configurations or validate predicted conformational ensembles from simulations. This iterative process between computation and experiment will be vital for a thorough characterization of this compound's structural and dynamic landscape.

Exploration of this compound Behavior in Increasingly Complex Biological and Chemical Environments

Understanding the behavior of this compound in environments more complex than dilute aqueous solutions is a critical future direction. This includes investigating its behavior in the presence of crowding agents, at interfaces, within confined spaces, and in non-aqueous or mixed solvent systems.

Biological environments are inherently crowded and heterogeneous, which can significantly influence peptide conformation and interactions. Studying this compound in the presence of macromolecules or within hydrogels can provide insights into how excluded volume effects and specific interactions alter its structural ensemble and diffusion.

Interfaces, such as lipid membranes or air-water interfaces, represent another important area of investigation. This compound's interaction with these interfaces can provide fundamental knowledge about peptide adsorption, insertion, and the initial steps of aggregation, relevant to processes like amyloid formation. Research on the solvation free energy of this compound in different solvents, including aqueous guanidinium (B1211019) chloride, demonstrates the impact of solvent complexity on its behavior researchgate.net.

Furthermore, exploring this compound's behavior in confined environments, such as nanopores or vesicles, can shed light on how spatial restrictions influence its folding and assembly. Studies on the behavior of glycine (B1666218) under hydrothermal conditions, leading to oligomerization, indicate the sensitivity of peptide formation and stability to environmental factors like temperature and pressure researchgate.net. Future research could extend these investigations to this compound specifically, examining its stability and behavior under various non-standard conditions.

Development of Novel Theoretical Frameworks for Predicting Oligopeptide Behavior from Sequence Information

A long-term goal in peptide science is the ability to accurately predict the behavior of an oligopeptide solely from its amino acid sequence. This compound, as a simple homopolymer, is an ideal system for developing and testing novel theoretical frameworks aimed at this predictive capability.

Current theoretical models and computational methods are being developed to predict oligopeptide conformations and interactions rutgers.edunih.govdntb.gov.uanih.gov. Future work will focus on refining these models to accurately capture the nuances of this compound's behavior, including its conformational flexibility and solvation properties, based purely on its glycine sequence. This involves improving force fields, developing more efficient sampling algorithms for conformational space, and incorporating the effects of the environment explicitly into the theoretical models.

Ultimately, the insights gained from studying this compound will contribute to the development of robust theoretical tools capable of predicting the behavior of a wide range of oligopeptides in various environments, paving the way for rational design of peptides with desired properties for applications in medicine, materials science, and biotechnology.

Q & A

Q. What experimental methods are commonly used to characterize Decaglycine’s structural properties?

this compound’s conformational behavior is typically analyzed via nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD), and molecular dynamics (MD) simulations. For MD studies, protocols involve energy minimization, equilibration (e.g., 20 ps), and production runs (e.g., 300 ns) using force fields like CHARMM27 or AMBER ff12sb . Experimental validation requires comparing simulation-derived parameters (e.g., radius of gyration, end-to-end distance) with empirical data from spectroscopy .

Q. How is this compound synthesized, and what purity validation steps are required?

Solid-phase peptide synthesis (SPPS) is the standard method. Post-synthesis, purity is validated using reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS). For structural confirmation, Fourier-transform infrared (FTIR) spectroscopy identifies amide bonds, while X-ray crystallography or cryo-EM may resolve extended conformations .

Q. What are the key challenges in maintaining this compound stability during experiments?

Glycine’s high flexibility increases susceptibility to aggregation under varying pH or temperature. Researchers must control buffer conditions (e.g., phosphate-buffered saline at pH 7.4) and use cryoprotectants during long-term storage. Dynamic light scattering (DLS) monitors aggregation in real time .

Advanced Research Questions

Q. How do force field choices (e.g., CHARMM27 vs. AMBER ff12sb) impact this compound’s simulated conformational equilibria?

CHARMM27 may overstabilize α-helical intermediates due to torsional potential biases, while AMBER ff12sb better captures extended conformations. A comparative study should:

Q. How can researchers resolve contradictions between simulation predictions and empirical data for this compound’s solvation behavior?

Discrepancies often arise from inadequate multibody correlation modeling in force fields. To address this:

- Perform multi-scale simulations combining quantum mechanics/molecular mechanics (QM/MM) for solvation shells.

- Analyze hydrophobic interactions via radial distribution functions (RDFs) and compare with small-angle X-ray scattering (SAXS) data .

Q. What methodological improvements enhance reproducibility in this compound’s conformational studies?

- Standardized protocols : Predefine equilibration times (e.g., 20 ps) and trajectory-saving intervals (e.g., 10 ps).

- Open data practices : Share simulation input files (e.g., NAMD/AMBER scripts) and raw trajectories in repositories like Zenodo.

- Cross-validation : Use orthogonal techniques (e.g., NMR for local structure, SAXS for global shape) .

Q. How do temperature and ionic strength affect this compound’s conformational sampling in simulations?

Elevated temperatures (e.g., 310 K) accelerate transitions between states but may distort free-energy landscapes. To mitigate:

- Conduct replica-exchange MD (REMD) to enhance sampling.

- Adjust ionic strength (e.g., 150 mM NaCl) to mimic physiological conditions and screen electrostatic artifacts .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing this compound’s conformational heterogeneity?

- Cluster analysis : Group similar conformers using algorithms like k-means or density-based clustering.

- Principal component analysis (PCA) : Identify dominant motion modes from MD trajectories.

- Bayesian inference : Quantify uncertainties in free-energy estimates .

Q. How should researchers address low signal-to-noise ratios in this compound’s spectroscopic data?

- Signal averaging : Acquire multiple scans (e.g., 128 scans in FTIR).

- Baseline correction : Use algorithms like asymmetric least squares (ALS).

- Machine learning : Train denoising autoencoders on synthetic spectra .

Ethical and Reproducibility Considerations

Q. What guidelines ensure ethical reporting of this compound simulation data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.